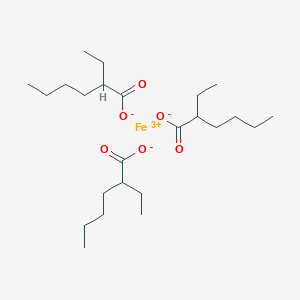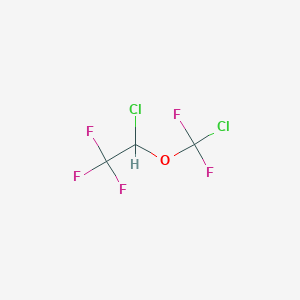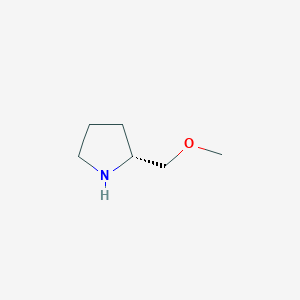
2-éthylhexanoate ferrique
Vue d'ensemble
Description
Ferric 2-ethylhexanoate, also known as iron(III) 2-ethylhexanoate, is a compound that has been utilized in various chemical processes due to its properties as a Lewis acid catalyst. It has been specifically employed in the stereoselective Diels–Alder reaction to produce cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl esters with high diastereoisomeric excesses . This compound is also involved in the synthesis of other iron complexes and has been studied for its role in the polymerization of ethylene .
Synthesis Analysis
The synthesis of iron(III) 2-ethylhexanoate is not directly described in the provided papers. However, its application in the synthesis of other complexes is noted. For instance, it is used in the preparation of ferrous complexes by reacting with 2-(carboxylato)-6-iminopyridines and FeCl2 . The synthesis process typically involves combining iron salts with 2-ethylhexanoic acid under controlled conditions.
Molecular Structure Analysis
The molecular structure of iron(III) 2-ethylhexanoate has been studied, revealing a trinuclear oxido-centered iron(III) cluster with a general formula Fe3(μ3-O)(eh)6(acetone)3. Mossbauer spectra indicate two equivalent iron(III) sites and one unique iron(III) site within the molecule. The iron centers are antiferromagnetically coupled, as evidenced by variable temperature magnetic measurements .
Chemical Reactions Analysis
Iron(III) 2-ethylhexanoate is known to catalyze various chemical reactions. It has been reported as a catalyst for the oxidation of unsaturated lipids, such as ethyl linoleate, in combination with ascorbic acid 6-palmitate . Additionally, it is involved in the reaction with polysiloxanes in silicone elastomeric formulations, where it counteracts oxidative embrittlement by converting to ferric silicate and reacting to form hexanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of iron(III) 2-ethylhexanoate are inferred from its applications and reactions. It acts as a mild Lewis acid catalyst, indicating its ability to accept electron pairs during chemical reactions . Its role in the polymerization of ethylene suggests that it can facilitate the formation of complex molecules from simpler ones . The compound's stability at high temperatures is demonstrated by its use as a thermal stabilizer in elastomers . The antiferromagnetic coupling of its iron centers contributes to its magnetic properties .
Applications De Recherche Scientifique
Catalyseur de polymérisation
Le 2-éthylhexanoate ferrique sert de catalyseur efficace dans les réactions de polymérisation. Il est particulièrement utile dans la production de polyoléfines, où il contribue à initier la polymérisation de l'éthylène et du propylène . Cette application est cruciale pour créer des plastiques aux propriétés spécifiques adaptées à diverses utilisations industrielles.
Catalyseur acide de Lewis
En tant qu'acide de Lewis doux, le this compound facilite les réactions de Diels-Alder stéréosélectives . Cette réaction est une pierre angulaire de la chimie organique synthétique, permettant la construction de structures cycliques complexes qui sont fondamentales dans les produits pharmaceutiques et les produits agrochimiques.
Catalyseur de Ziegler-Natta
En conjonction avec d'autres composés, le this compound forme un système de catalyseur de type Ziegler-Natta. Ce système est essentiel pour la polymérisation du 1,3-butadiène, qui est essentielle pour la production de caoutchouc synthétique . Le caoutchouc synthétique a des applications répandues, notamment dans les industries automobile et aérospatiale.
Processus d'oxydation
Ce composé est utilisé dans divers processus d'oxydation en tant que catalyseur. Son rôle dans la facilitation de l'oxydation des substrats organiques est essentiel pour la synthèse de produits chimiques fins et d'intermédiaires utilisés dans le développement de médicaments et d'autres produits chimiques de grande valeur .
Réactions d'hydrogénation
Le this compound est également utilisé comme catalyseur dans les réactions d'hydrogénation. Ces réactions sont importantes pour convertir les composés insaturés en composés saturés, ce qui a des implications dans le traitement des aliments, les pétrochimies et les produits pharmaceutiques .
Promotion de l'adhérence
Le composé agit comme un promoteur d'adhérence dans les revêtements et les encres. En améliorant les propriétés d'adhérence, il améliore la durabilité et les performances des peintures et des revêtements, ce qui est particulièrement bénéfique dans les industries automobile et de la construction .
Recherche en science des matériaux
En science des matériaux, le this compound est utilisé pour préparer des structures métallo-organiques (MOF). Les MOF sont des matériaux poreux ayant des applications potentielles dans le stockage de gaz, les technologies de séparation et la catalyse .
Applications biomédicales
Enfin, le this compound trouve des applications dans la recherche biomédicale. Il peut être utilisé pour synthétiser des nanoparticules magnétiques, qui sont explorées pour leur utilisation dans les systèmes d'administration ciblée de médicaments, les agents de contraste d'imagerie par résonance magnétique (IRM) et le traitement d'hyperthermie du cancer .
Mécanisme D'action
Target of Action
Ferric 2-ethylhexanoate, also known as 2-ethylhexanoate;iron(3+), primarily targets the body’s iron metabolism system . Iron is an essential element involved in various metabolic processes, including oxygen transport, deoxyribonucleic acid (DNA) synthesis, and energy production . Ferric 2-ethylhexanoate is used to supplement iron in the body, particularly in cases of iron deficiency .
Mode of Action
Ferric 2-ethylhexanoate interacts with its targets by supplying iron to the body. The ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This interaction results in an increase in the body’s iron levels, which can help alleviate conditions such as iron deficiency anemia .
Biochemical Pathways
The primary biochemical pathway affected by ferric 2-ethylhexanoate is the body’s iron metabolism pathway. Iron is crucial for many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . Ferric 2-ethylhexanoate helps to increase the body’s iron levels, which can have downstream effects on these pathways. For example, increased iron levels can enhance oxygen transport and energy production, leading to improved overall health .
Pharmacokinetics
Studies on similar compounds, such as ferric carboxymaltose, suggest that systemic exposure to iron increases in a dose-proportional manner with twice-daily dosing
Result of Action
The primary result of ferric 2-ethylhexanoate’s action is an increase in the body’s iron levels. This can help to alleviate conditions such as iron deficiency anemia . Additionally, increased iron levels can enhance the function of various metabolic pathways, leading to improved overall health .
Action Environment
The action of ferric 2-ethylhexanoate can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be affected by factors such as the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
Ferric 2-ethylhexanoate is classified as a hazardous substance. It may cause genetic defects, cancer, and damage to organs . It may also be fatal if swallowed and enters airways . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, obtaining special instructions before use, and wearing protective gloves/eye protection/face protection .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ferric 2-ethylhexanoate plays a role in environmental purification through its photocatalytic activity under visible light. It is involved in the generation of reactive oxygen species that degrade contaminants, including inorganics, bacteria, and large organic molecules such as dyes
Cellular Effects
The effects of Ferric 2-ethylhexanoate on cells are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that ferric ions can affect the conductivity of various types of cells .
Molecular Mechanism
The molecular mechanism of Ferric 2-ethylhexanoate involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ferric 2-ethylhexanoate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ferric 2-ethylhexanoate can vary with different dosages in animal models. While specific studies on Ferric 2-ethylhexanoate are limited, it is known that iron compounds can have varying effects at different dosages .
Metabolic Pathways
Ferric 2-ethylhexanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Ferric 2-ethylhexanoate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that iron compounds can be localized in various subcellular compartments , but specific information on Ferric 2-ethylhexanoate is currently limited.
Propriétés
IUPAC Name |
2-ethylhexanoate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUYRVWYCIOFRV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890632 | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7321-53-1, 68187-36-0 | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron tris(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)






![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
